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molecular formula C9H10ClN3O B8755263 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)propan-2-ol

Cat. No. B8755263
M. Wt: 211.65 g/mol
InChI Key: KXRHORULMJTHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08344144B2

Procedure details

A solution of 2-methyltetrahydrofuran (0.45 mL, 4.43 mmol) in toluene (6.1 mL) was cooled to −20° C. and methylmagnesium chloride (14.8 ml, 44.3 mmol) was added dropwise over five minutes. The solution was stirred for 30 minutes at −20° C., warmed to 0° C. and stirred for 15 minutes, and then re-cooled to −20° C. Ethyl 6-chloroimidazo[1,2-B]pyridazine-2-carboxylate (1 g, 4.43 mmol) was added in portions and the resulting mixture was stirred at 0° C. for 30 minutes then poured into a flask containing 40 ml of cooled (0° C.) 1 N HCl, diluted with ethyl acetate (40 mL) and stirred for ten minutes. The resulting organic layer was washed with saturated aqueous sodium bicarbonate and sodium chloride. The aqueous later was neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The organic layers were combined, dried over magnesium sulfate, filtered, concentrated, and purified via silica gel chromatography (0-15% methanol in dichloromethane) to afford the title compound as a white solid.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
solvent
Reaction Step One
Quantity
14.8 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5]C[O:3]1.[CH3:7][Mg]Cl.[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15](C=C(C(OCC)=O)[N:19]=2)[N:16]=1.Cl>C1(C)C=CC=CC=1.C(OCC)(=O)C>[Cl:10][C:11]1[CH:12]=[CH:13][C:14]2[N:15]([CH:5]=[C:6]([C:2]([OH:3])([CH3:1])[CH3:7])[N:19]=2)[N:16]=1

Inputs

Step One
Name
Quantity
0.45 mL
Type
reactant
Smiles
CC1OCCC1
Name
Quantity
6.1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.8 mL
Type
reactant
Smiles
C[Mg]Cl
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
re-cooled to −20° C
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 0° C. for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
then poured into a flask
ADDITION
Type
ADDITION
Details
containing 40 ml
STIRRING
Type
STIRRING
Details
stirred for ten minutes
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated aqueous sodium bicarbonate and sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (0-15% methanol in dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C=CC=2N(N1)C=C(N2)C(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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